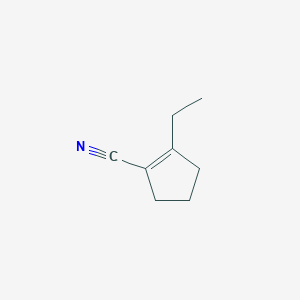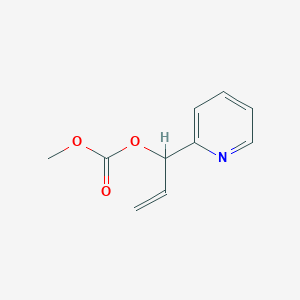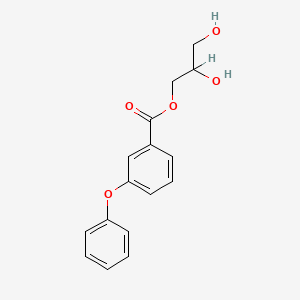![molecular formula C30H47N3O3S B14408646 4-{(E)-[4-(Octadecyloxy)phenyl]diazenyl}benzene-1-sulfonamide CAS No. 83485-06-7](/img/structure/B14408646.png)
4-{(E)-[4-(Octadecyloxy)phenyl]diazenyl}benzene-1-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-{(E)-[4-(Octadecyloxy)phenyl]diazenyl}benzene-1-sulfonamide is an organic compound with the molecular formula C30H47N3O3S It is a derivative of benzene and features a diazenyl group (N=N) and a sulfonamide group (SO2NH2) attached to the benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-{(E)-[4-(Octadecyloxy)phenyl]diazenyl}benzene-1-sulfonamide typically involves a multi-step process:
Diazotization: The starting material, 4-(octadecyloxy)aniline, undergoes diazotization to form the diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with 4-aminobenzenesulfonamide under controlled conditions to form the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of specific solvents, catalysts, and temperature control to ensure efficient synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
4-{(E)-[4-(Octadecyloxy)phenyl]diazenyl}benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfonic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the diazenyl group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonamide group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfonic acids and other oxidized derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4-{(E)-[4-(Octadecyloxy)phenyl]diazenyl}benzene-1-sulfonamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 4-{(E)-[4-(Octadecyloxy)phenyl]diazenyl}benzene-1-sulfonamide involves its interaction with specific molecular targets. The diazenyl group can participate in electron transfer reactions, while the sulfonamide group can form hydrogen bonds with biological molecules. These interactions can affect various biochemical pathways, leading to the compound’s observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-{(E)-[4-(Octyloxy)phenyl]diazenyl}aniline: Similar structure but with a shorter alkyl chain.
4-{(E)-[4-(Octadecyloxy)phenyl]diazenyl}benzoic acid: Similar structure but with a carboxylic acid group instead of a sulfonamide group.
Uniqueness
4-{(E)-[4-(Octadecyloxy)phenyl]diazenyl}benzene-1-sulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical properties and potential applications. The long alkyl chain (octadecyloxy) enhances its hydrophobicity, making it suitable for applications in non-polar environments.
Eigenschaften
CAS-Nummer |
83485-06-7 |
|---|---|
Molekularformel |
C30H47N3O3S |
Molekulargewicht |
529.8 g/mol |
IUPAC-Name |
4-[(4-octadecoxyphenyl)diazenyl]benzenesulfonamide |
InChI |
InChI=1S/C30H47N3O3S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-26-36-29-22-18-27(19-23-29)32-33-28-20-24-30(25-21-28)37(31,34)35/h18-25H,2-17,26H2,1H3,(H2,31,34,35) |
InChI-Schlüssel |
OHKWBTDKBSYFDG-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCCOC1=CC=C(C=C1)N=NC2=CC=C(C=C2)S(=O)(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


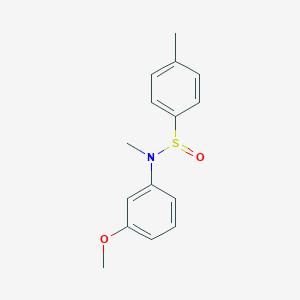
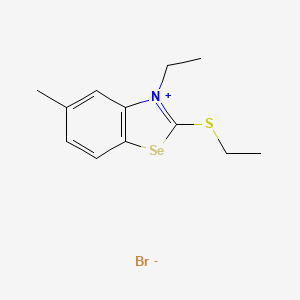
![1-Chloro-7,12-dioxaspiro[5.6]dodecane](/img/structure/B14408590.png)
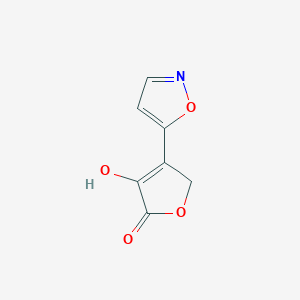

![4-[2-(Methanesulfonyl)phenyl]-1H-pyrrole-3-carbonitrile](/img/structure/B14408623.png)
![1-Hydroxy-4-[(3-methyl-1-phenyl-4-{[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}-1H-pyrazol-5-yl)oxy]-N-[2-(tetradecyloxy)phenyl]naphthalene-2-carboxamide](/img/structure/B14408624.png)
